

A Comparative Analysis of NCT-504 and Other Leading Huntington's Disease Therapeutics

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Compound of Interest

Compound Name: NCT-504

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For Researchers, Scientists, and Drug Development Professionals

Huntington's disease (HD) is a devastating neurodegenerative disorder with a critical unmet need for disease-modifying therapies. The therapeutic pipeline for HD is evolving rapidly, with several promising candidates targeting the underlying pathology of the disease. This guide provides a comparative overview of **NCT-504**, a novel small molecule inhibitor of phosphatidylinositol-5-phosphate 4-kinase, type II gamma (PIP4Ky), and other leading therapeutics in clinical development. The information is intended to assist researchers and drug development professionals in evaluating the landscape of emerging HD treatments.

Overview of Therapeutic Strategies

Current therapeutic development for Huntington's disease is largely focused on lowering the mutant huntingtin protein (mHTT), the root cause of the disease. Key approaches include antisense oligonucleotides (ASOs), gene therapies, and small molecules that modulate various cellular pathways. This guide will compare **NCT-504** to representatives of these different modalities:

- **NCT-504:** A small molecule inhibitor of PIP4Ky designed to enhance the clearance of mHTT through autophagy.
- **PTC518:** An oral small molecule splicing modifier that reduces the production of HTT protein.

- WVE-003: An allele-selective antisense oligonucleotide (ASO) that targets the mRNA of mHTT.
- AMT-130: A gene therapy that utilizes an artificial microRNA to silence the huntingtin gene.
- Pridopidine: An oral small molecule that acts as a sigma-1 receptor (S1R) agonist, with a proposed neuroprotective mechanism.

Comparative Efficacy and Mechanism of Action

The following tables summarize the available quantitative data for each therapeutic, providing a snapshot of their efficacy in preclinical and clinical settings. It is important to note that **NCT-504** is currently in the preclinical stage, and therefore direct comparisons with clinical-stage drugs should be made with caution.

Table 1: Mutant Huntingtin (mHTT) Reduction

Therapeutic	Modality	Target	Model/Study	mHTT Reduction	Source(s)
NCT-504	Small Molecule	PIP4Ky (enhances autophagy)	HD Patient Fibroblasts (in vitro)	Significant reduction	[1] [2]
Immortalized Mouse Striatal Neurons (in vitro)	Significant reduction	[1] [2]			
PTC518	Small Molecule	HTT mRNA Splicing	PIVOT-HD Phase 2 (Human)	Blood: 22% (5mg), 43% (10mg) at 12 months. CSF: 21% (5mg), 43% (10mg) at 12 months.	[3]
WVE-003	Antisense Oligonucleotide	mHTT mRNA (allele-selective)	SELECT-HD Phase 1b/2a (Human)	CSF: 22% mean reduction at Day 85 (single dose, 30/60mg). 46% mean reduction vs. placebo at 24 weeks (multidose, 30mg).	[3]
AMT-130	Gene Therapy	Huntingtin Gene (miRNA)	Phase 1/2 Clinical Trial (Human)	CSF: 53.8% mean reduction at 12 months (low dose, in	[3]

				evaluable patients).
Pridopidine	Small Molecule	Sigma-1 Receptor	N/A	Does not directly target mHTT levels. [3]

Table 2: Clinical and Functional Outcomes

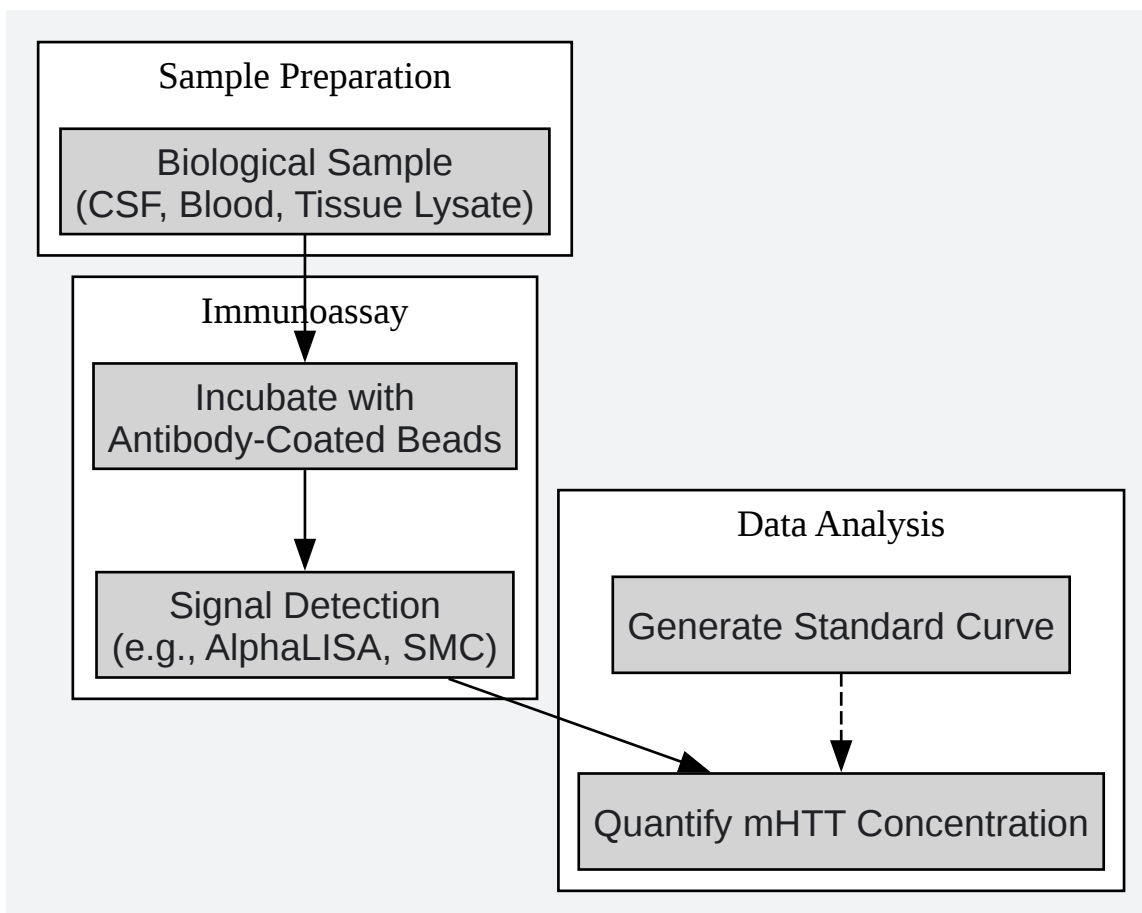
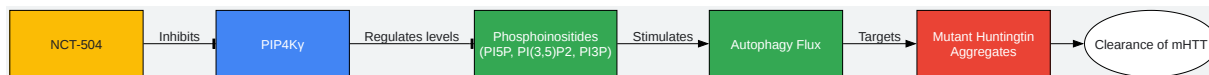
Therapeutic	Study	Primary Endpoint(s)	Key Outcomes	Source(s)
NCT-504	Preclinical (Drosophila)	Motor Performance, Retinal Degeneration	Ameliorated neuronal dysfunction and degeneration.	[1][2][4]
PTC518	PIVOT-HD Phase 2	Change in blood HTT protein levels	Slowing of motor symptom progression (TMS): 2.0 (5mg) & 1.3 (10mg) point worsening vs. 4.9 in placebo at 12 months.	[3]
WVE-003	SELECT-HD Phase 1b/2a	Safety and tolerability	Slowing of decline in Total Motor Score (not statistically significant).	[3]
AMT-130	Phase 1/2 Clinical Trial	Safety and tolerability	75% slowing of disease progression (cUHDRS) at 36 months (high dose vs. external control). 60% slowing in decline of Total Functional Capacity (TFC) at 36 months.	[3]

Pridopidine	PROOF-HD Phase 3	Change in Total Functional Capacity (TFC)	Did not meet primary endpoint in the full study population. In a sub-group not taking neuroleptics/chor ea medications, showed beneficial effects on cUHDRS, motor, and cognition.	[3]
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Signaling Pathways and Experimental Workflows

NCT-504 Signaling Pathway

NCT-504 acts by inhibiting PIP4Ky, a lipid kinase. This inhibition leads to an increase in the cellular levels of phosphoinositides, which in turn stimulates autophagic flux. Enhanced autophagy promotes the clearance of aggregated mHTT protein, thereby reducing its cellular toxicity.



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